molecular formula C10H14ClNO B1587958 2-(4-chlorophenoxy)-N,N-dimethylethanamine CAS No. 2401-47-0

2-(4-chlorophenoxy)-N,N-dimethylethanamine

Cat. No. B1587958
CAS RN: 2401-47-0
M. Wt: 199.68 g/mol
InChI Key: KKPXBCIAUAJAHE-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N,N-dimethylethanamine” appears to be a derivative of the compound "2-(4-chlorophenoxy)-2-methylpropionic acid"1. However, there is limited information available specifically for “2-(4-chlorophenoxy)-N,N-dimethylethanamine”.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis analysis for “2-(4-chlorophenoxy)-N,N-dimethylethanamine”. However, there are methods available for the synthesis of related compounds such as “2-(4-chlorophenoxy)-2-methylpropionic acid” and "2-(4-chlorophenoxy)acetic Acid"23.



Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenoxy)-N,N-dimethylethanamine” is not directly available. However, related compounds such as “2-(4-Chlorophenoxy)benzaldehyde” and “Ethanol, 2-(4-chlorophenoxy)-” have been analyzed45.



Chemical Reactions Analysis

Specific chemical reactions involving “2-(4-chlorophenoxy)-N,N-dimethylethanamine” are not readily available. However, related compounds such as “2-(4-chlorophenoxy)acetic Acid” have been studied for their reactivity26.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-chlorophenoxy)-N,N-dimethylethanamine” are not directly available. However, related compounds such as “2-(4-Chlorophenoxy)-2-methylpropionic acid” have been analyzed18.


Safety And Hazards

The safety data sheet for “2-(4-chlorophenoxy)-2-methylpropionic acid” indicates that it may cause skin, eye, and respiratory tract irritation1. However, specific safety and hazard information for “2-(4-chlorophenoxy)-N,N-dimethylethanamine” is not readily available.


Future Directions

Specific future directions for “2-(4-chlorophenoxy)-N,N-dimethylethanamine” are not readily available. However, research on related compounds such as “2-(4-chlorophenoxy)acetic Acid” and “2-(4-chlorophenoxy)-2-methylpropionic acid” continues to be conducted91011.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or conduct further research for more detailed and specific information.


properties

IUPAC Name

2-(4-chlorophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPXBCIAUAJAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40414107
Record name 2-(4-chlorophenoxy)-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N,N-dimethylethanamine

CAS RN

2401-47-0
Record name 2-(4-chlorophenoxy)-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)-N,N-dimethylethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared in 61% yield (26% SM recovered) by essentially following the procedure outlined in Example 34, Part A from 2-bromoethyl 4-chlorophenyl ether and dimethylamine.
Quantity
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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